molecular formula C20H31ClN2O2 B6003281 2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

Cat. No. B6003281
M. Wt: 366.9 g/mol
InChI Key: KLDZXOSWNCUWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, also known as CHMP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the phenol family and contains a chloro group, a piperazine ring, and a cyclohexylmethyl group. The purpose of

Mechanism of Action

The mechanism of action of 2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and RNA polymerase, an enzyme involved in transcription. Additionally, 2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. It has also been shown to inhibit the growth of fungi, including Candida albicans. In addition, 2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacteria and fungi, making it a useful tool in the study of infectious diseases. Additionally, 2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to be relatively non-toxic, making it a safer alternative to other antimicrobial agents. However, one limitation of using 2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are a number of future directions for the study of 2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol. One area of research is the development of new methods for synthesizing 2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, with the goal of improving the yield and purity of the compound. Additionally, there is ongoing research into the mechanism of action of 2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, with the goal of understanding how it works at the molecular level. Finally, there is interest in exploring the potential therapeutic applications of 2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, including its use as an antimicrobial agent or as a treatment for neurological disorders.

Synthesis Methods

The synthesis of 2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-chloro-4-nitrophenol with 4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinecarboxylic acid in the presence of a reducing agent such as iron powder. The reaction takes place in a solvent such as ethanol and is carried out at a specific temperature and pressure. The resulting product is then purified using various methods such as recrystallization or chromatography.

Scientific Research Applications

2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been widely used in scientific research due to its unique properties. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a useful tool in the study of infectious diseases. It has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, 2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been used in the study of neurological disorders, as it has been shown to have anxiolytic and antidepressant effects.

properties

IUPAC Name

2-chloro-4-[[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31ClN2O2/c21-19-12-17(6-7-20(19)25)13-22-9-10-23(18(15-22)8-11-24)14-16-4-2-1-3-5-16/h6-7,12,16,18,24-25H,1-5,8-11,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDZXOSWNCUWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2CCO)CC3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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